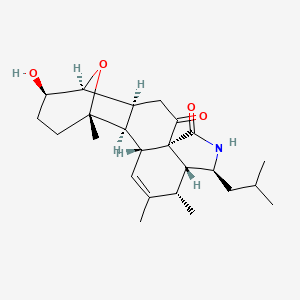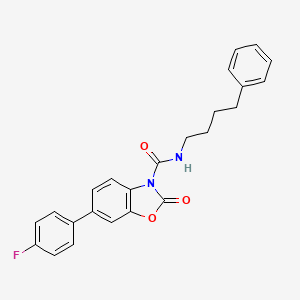
Aspergillin PZ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspergillin PZ is a novel isoindole-alkaloid derived from the fungus Aspergillus awamori. This compound has garnered significant attention due to its unique structure and potential bioactivities, including antimicrobial and cytotoxic properties .
Wissenschaftliche Forschungsanwendungen
Aspergillin PZ hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Untersucht auf seine antimikrobiellen Eigenschaften gegen verschiedene Krankheitserreger.
Industrie: Wird bei der Entwicklung von bioaktiven Verbindungen für pharmazeutische Anwendungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es induziert eine moderate Deformation von Konidien bei bestimmten Pilzen, was auf seine Rolle bei der Störung der Pilzzellstrukturen hindeutet . Zusätzlich werden seine zytotoxischen Wirkungen auf Krebszellen auf seine Fähigkeit zurückgeführt, zelluläre Prozesse zu stören, was zum Zelltod führt .
Ähnliche Verbindungen:
Trichoderon B: Ein weiteres pentacyclisches Aspochalasan mit ähnlichen biologischen Aktivitäten.
Terphenyllin: Bekannt für seine antioxidativen und antimikrobiellen Eigenschaften.
Einzigartigkeit: this compound zeichnet sich durch seine einzigartige Isoindol-Alkaloid-Struktur und seine potenten biologischen Aktivitäten aus. Während ähnliche Verbindungen wie Trichoderon B und Terphenyllin einige biologische Aktivitäten gemeinsam haben, machen die spezifischen strukturellen Merkmale und Synthesewege von this compound es zu einer einzigartigen und wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Wirkmechanismus
Target of Action
Aspergillin PZ is a fungal metabolite originally isolated from Aspergillus awamori . It has been found to induce morphological deformation of Pyricularia oryzae conidia at a concentration of 89 nM .
Mode of Action
It has been reported to have antimicrobial and anticancer properties . The compound’s interaction with its targets leads to morphological deformation in Pyricularia oryzae conidia . In terms of its anticancer activity, it has been found to show cytotoxic activity against human prostate cancer cell lines .
Biochemical Pathways
It is known that the compound is a secondary metabolite produced by certain aspergillus species . Secondary metabolites often serve to increase the suitability of the producer organism or to reduce the suitability of environmental organisms .
Pharmacokinetics
It has been suggested that the compound’s solubility may play a role in its oral bioavailability . The predicted solubility of this compound is given as the logarithm of the molar concentration (log mol/L), with compounds in the range from -4 to 0.5 log mol/L considered proper .
Result of Action
This compound has been found to have significant anticancer activity on cancer cell lines . It also shows antimicrobial effects, particularly against Staphylococcus epidermidis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its absorption and thus its bioavailability . Furthermore, the compound’s effectiveness can be influenced by the specific characteristics of the target organisms, such as their susceptibility or resistance to the compound .
Biochemische Analyse
Biochemical Properties
Aspergillin PZ is known to interact with several biomolecules, inducing moderate deformation in the conidia of Pyricularia oryzae
Cellular Effects
This compound has been found to exhibit cytotoxic activity, showing a similar cytotoxic profile and a low potency against human tumor cell lines . It also has antioxidant properties, as determined by measuring the level of DPPH free radical scavenging .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aspergillin PZ involves a biomimetic approach, starting from divinyl carbinol. The process includes a high-pressure Diels-Alder reaction, which is known for its high regio- and stereoselectivity. The synthesis proceeds through 13 steps, culminating in the formation of the intricate pentacyclic aspochalasan structure .
Industrial Production Methods: Industrial production of this compound is primarily achieved through large-scale fermentation of Aspergillus awamori. The fermentation process is followed by activity-guided purification to isolate the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aspergillin PZ unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Katalysiert durch Oxidasen, die zur Bildung stark oxidierter funktioneller Gruppen führen.
Reduktion: Beinhaltet die Reduktion spezifischer funktioneller Gruppen innerhalb des Moleküls.
Substitution: Reaktionen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst oft die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder molekularem Sauerstoff.
Reduktion: Setzt in der Regel Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid ein.
Substitution: Verwendet Reagenzien wie Halogene oder Nukleophile unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Trichoderone B: Another pentacyclic aspochalasan with similar bioactivities.
Terphenyllin: Known for its antioxidant and antimicrobial properties.
Uniqueness: Aspergillin PZ stands out due to its unique isoindole-alkaloid structure and its potent bioactivities. While similar compounds like Trichoderone B and Terphenyllin share some bioactivities, this compound’s specific structural features and synthesis pathways make it a distinct and valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZDMONQDXTWHN-XLFKICHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)




![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)
![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)



